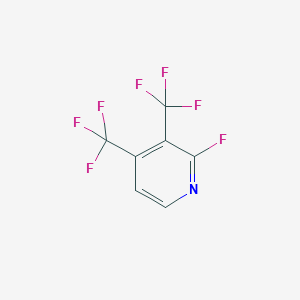

2-Fluoro-3,4-bis(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the use of Selectfluor® as a fluorinating agent, which facilitates the substitution of hydrogen atoms with fluorine . Another approach involves the reaction of pyridine with trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound often employs vapor-phase reactions, which allow for efficient and scalable synthesis. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of such compounds .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-3,4-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Selectfluor®: Used for introducing fluorine atoms into the pyridine ring.

Trifluoromethylating Agents: Employed for adding trifluoromethyl groups to the pyridine structure.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Fluorinated Compounds

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is primarily utilized as a versatile building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, enabling the creation of new derivatives with tailored properties for specific applications in both academic and industrial settings.

Types of Reactions

The compound is known to participate in several reaction types:

- Nucleophilic Substitution Reactions : The fluorine atoms can be replaced by nucleophiles, facilitating the formation of various substituted pyridine derivatives.

- Oxidation and Reduction Reactions : While less common due to the stability imparted by the fluorine atoms, the compound can still undergo redox reactions under specific conditions.

Common Reagents and Conditions

- Selectfluor® : Used for introducing fluorine atoms into the pyridine ring.

- Trifluoromethylating Agents : Employed to add trifluoromethyl groups to the pyridine structure.

Biological Applications

Pharmaceutical Development

The compound is being investigated for its role in developing pharmaceuticals with improved pharmacokinetic properties. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in creating aminopyridines known for their pharmacological activities such as antimicrobial and anticancer effects.

Biochemical Interactions

this compound exhibits significant biochemical activity due to its interaction with enzymes and proteins. For instance, it has been shown to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. The presence of fluorine enhances binding affinity to target biomolecules, potentially leading to specific therapeutic outcomes.

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are used in developing pesticides and herbicides that offer enhanced efficacy and stability. The trifluoromethyl group contributes to improved biological activity against pests while maintaining lower toxicity profiles for non-target organisms.

Industrial Applications

In addition to its roles in pharmaceuticals and agrochemicals, this compound is utilized in materials science for producing polymers and coatings with enhanced thermal stability and chemical resistance. Its unique properties allow it to be incorporated into formulations that require robust performance under extreme conditions.

Case Study 1: Drug Development

A study explored the synthesis of aminopyridines from this compound as potential anticancer agents. The synthesized derivatives showed promising activity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry .

Case Study 2: Agrochemical Synthesis

Research demonstrated that derivatives of this compound could be effectively used as precursors for developing novel fungicides with enhanced efficacy against resistant strains of pathogens .

Mécanisme D'action

The mechanism by which 2-Fluoro-3,4-bis(trifluoromethyl)pyridine exerts its effects is primarily through its strong electron-withdrawing properties. This influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved often depend on the specific application, such as binding to biological targets in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties but different substitution patterns.

4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A bipyridine derivative with two trifluoromethyl groups, used in coordination chemistry.

Uniqueness

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity profiles .

Activité Biologique

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound is primarily utilized in the synthesis of various aminopyridines, which are significant in medicinal chemistry due to their diverse biological applications. Understanding the biological activity of this compound involves exploring its mechanism of action, biochemical interactions, and effects on cellular processes.

Target of Action

The primary target of this compound is its role as a reactant in the synthesis of aminopyridines. These derivatives are known for their pharmacological properties, including antimicrobial and anticancer activities. The compound acts as a reactant in amination reactions, facilitating the introduction of amine groups into various molecular frameworks.

Mode of Action

This compound influences biochemical pathways by modulating enzyme activity and interacting with cellular receptors. It has been noted to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis. Such interactions can lead to alterations in metabolic pathways and potentially impact drug efficacy and toxicity.

This compound exhibits significant biochemical properties due to the presence of multiple fluorine atoms. These atoms enhance the compound's binding affinity to target biomolecules, leading to specific interactions that can affect enzyme activity and protein conformation.

Cellular Effects

The compound's influence on cellular processes has been documented in various studies. It has been shown to modulate cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This modulation can result in changes in cell proliferation and apoptosis, indicating potential therapeutic applications in cancer treatment.

Research Findings

Recent studies have highlighted the compound's ability to alter gene expression related to metabolic processes. For instance, it has been observed to affect genes involved in energy metabolism, suggesting that it may play a role in metabolic disorders. The interaction with specific enzymes can lead to inhibition or activation, influencing downstream signaling events critical for cellular homeostasis.

Case Study 1: Interaction with Cytochrome P450

In a study examining the interaction of this compound with cytochrome P450 enzymes, it was found that the compound could inhibit enzyme activity by binding to active sites. This inhibition was linked to altered drug metabolism rates, emphasizing the importance of this compound in pharmacokinetic studies.

Case Study 2: Impact on MAPK Signaling

Another investigation focused on the effects of this compound on MAPK signaling pathways. The results indicated that exposure to this compound led to significant changes in cell proliferation rates in human cancer cell lines. The modulation of this pathway suggests potential applications in cancer therapeutics by targeting specific signaling mechanisms.

Summary Table: Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes impacting drug metabolism |

| Cell Signaling Modulation | Affects MAPK pathway influencing cell proliferation and apoptosis |

| Gene Expression Alteration | Modulates expression of genes involved in metabolic processes |

| Therapeutic Potential | Possible applications in cancer treatment and metabolic disorder management |

Propriétés

IUPAC Name |

2-fluoro-3,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPEPLPDVBJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.